

physical and chemical properties of 3-Bromo-4-methoxycinnamic acid

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Compound of Interest

Compound Name: 3-Bromo-4-methoxycinnamic acid

Cat. No.: B136224

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An In-depth Technical Guide to 3-Bromo-4-methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **3-Bromo-4-methoxycinnamic acid**. The information is compiled from predictive data and comparative analysis of structurally related compounds, offering a foundational resource for research and development.

Core Physicochemical and Spectroscopic Data

The properties of **3-Bromo-4-methoxycinnamic acid** are determined by its molecular structure, which includes a carboxylic acid, a trans-alkene, and a substituted aromatic ring.

Physicochemical Properties

Quantitative data for **3-Bromo-4-methoxycinnamic acid** are summarized below. Many of these values are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Property	Value	Source
Molecular Formula	$C_{10}H_9BrO_3$	[1]
Molecular Weight	257.08 g/mol	[1]
CAS Number	1080-07-5	[2]
Melting Point	241-243 °C	[1] [2]
Boiling Point	392.0 ± 32.0 °C (Predicted)	[1] [2]
Density	1.555 ± 0.06 g/cm ³ (Predicted)	[1] [2]
pKa	4.42 ± 0.10 (Predicted)	[2]

Spectral Data Analysis (Predicted)

While dedicated experimental spectra for **3-Bromo-4-methoxycinnamic acid** are not widely published, the following table outlines the expected characteristic signals based on the analysis of its functional groups and comparison with similar cinnamic acid derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Spectroscopy	Expected Characteristic Signals
IR (Infrared)	<ul style="list-style-type: none">- Broad O-H stretch (carboxylic acid): ~2500–3300 cm^{-1}- Sharp C=O stretch (conjugated acid): ~1680–1700 cm^{-1}- C=C stretch (alkene): ~1625–1640 cm^{-1}- Aromatic C=C stretches: ~1450–1600 cm^{-1}- C-O stretch (methoxy/ether): ~1250 cm^{-1} and ~1020 cm^{-1}- C-Br stretch: ~550–690 cm^{-1}
^1H NMR	<ul style="list-style-type: none">- Vinyl Protons: Two doublets (~6.3–6.5 ppm and ~7.6–7.8 ppm) with a large coupling constant ($J \approx 16$ Hz) indicating a trans configuration.- Aromatic Protons: Three protons on the benzene ring, with chemical shifts and splitting patterns determined by the bromo and methoxy substituents.- Methoxy Protons: A sharp singlet at ~3.9 ppm.- Carboxylic Acid Proton: A broad singlet at >12 ppm, which may be exchangeable with D_2O.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): ~168–172 ppm.- Vinyl Carbons (C=C): Two signals between ~115–145 ppm.- Aromatic Carbons: Six distinct signals, with carbons attached to oxygen and bromine being significantly shifted.- Methoxy Carbon (-OCH₃): ~56 ppm.

Experimental Protocols

Detailed and reproducible methodologies are essential for scientific investigation. The following sections provide established protocols for the synthesis and purification of cinnamic acid derivatives, which are directly applicable to **3-Bromo-4-methoxycinnamic acid**.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a standard and efficient method for synthesizing cinnamic acids from aromatic aldehydes.^{[6][7][8]} This protocol is adapted for the synthesis of the title

compound.

Principle: The reaction involves the condensation of 3-bromo-4-methoxybenzaldehyde with malonic acid, catalyzed by a weak base like pyridine with a piperidine co-catalyst, followed by decarboxylation to yield the α,β -unsaturated carboxylic acid.

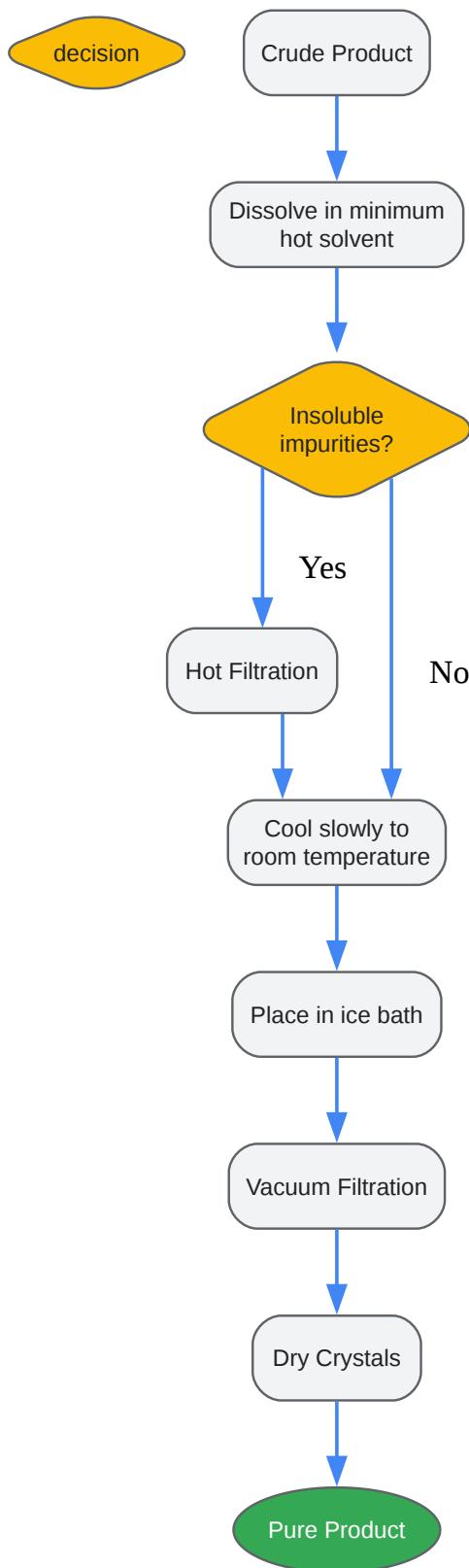
Materials:

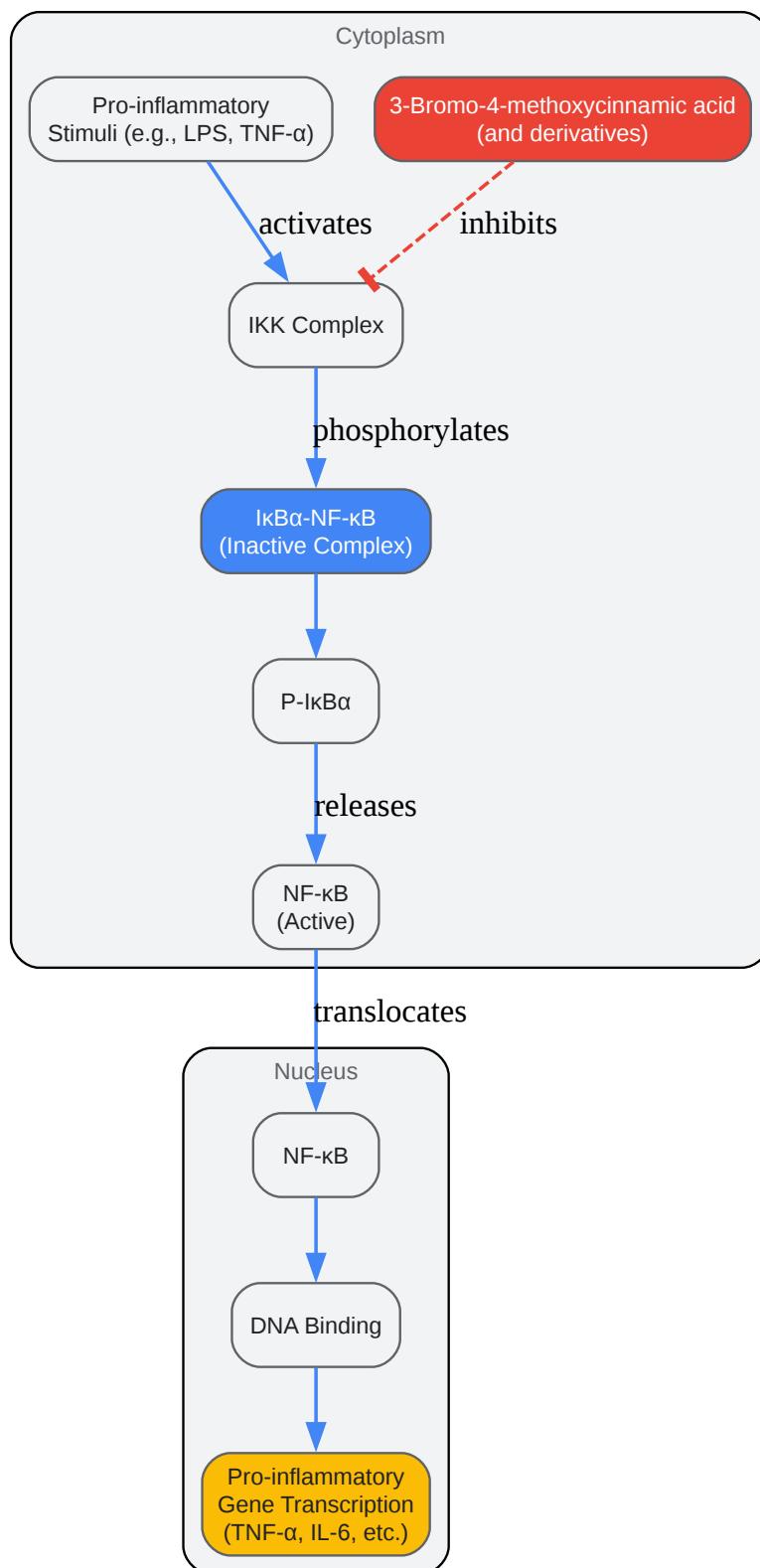
- 3-Bromo-4-methoxybenzaldehyde
- Malonic acid
- Pyridine (anhydrous)
- Piperidine
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (for recrystallization)
- Deionized water

Procedure:

- In a round-bottomed flask equipped with a reflux condenser, combine 3-bromo-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).
- Add a catalytic amount of piperidine (approx. 0.1 eq).
- Heat the mixture to reflux in an oil bath for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly pour the cooled reaction mixture into a beaker containing ice and concentrated HCl, stirring vigorously. The volume of the acid solution should be sufficient to neutralize the pyridine and acidify the mixture (to pH 1-2).

- A precipitate of the crude **3-Bromo-4-methoxycinnamic acid** will form.
- Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
- Air dry the crude product before proceeding with purification.





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